Bromofos

Description

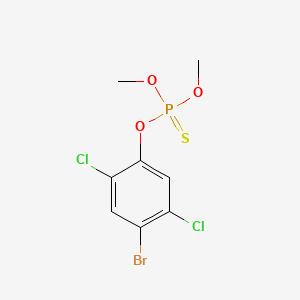

Bromophos is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor and neurotoxicant that is used as a pesticide. It is characterized as a white crystalline solid, and exposure occurs by inhalation, ingestion, or contact.

minor descriptor (72-83); on-line & Index Medicus search ORGANOTHIOPHOSPHORUS COMPOOUNDS (72) & INSECTICIDES (72) & INSECTICIDES, ORGANOTHIOPHOSPHATE (73-83); structure

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2,5-dichlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl2O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQDCVLCJXRDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041683 | |

| Record name | Bromofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Colorless solid; [MSDSonline] | |

| Record name | Bromophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140-142 °C at 0.01 mm Hg | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol on most organic solvents such as diethyl ether; slightly sol in low molecular weight alcohols., Water solubility: 40 mg/l at 25 °C, Soluble in carbon tetrachloride, ether, and toluene., In acetone 1090, dichloromethane 1120, xylene 900, methanol 100 (all in g/l at 20 °C)., In water, 0.65 mg/l @ 20 °C | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00013 [mmHg], 1.3X10-4 mm Hg @ 20 °C | |

| Record name | Bromophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

2104-96-3 | |

| Record name | Bromophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromofos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromofos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74A4TNE8C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53-54 °C | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Bromofos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofos, a broad-spectrum organophosphate insecticide, has been utilized for the control of a wide range of pests. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and toxicological profile. Detailed experimental methodologies for its synthesis, the determination of its key properties, and the analysis of its biological effects are presented. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and toxicology, offering a consolidated repository of technical data and procedural knowledge.

Chemical Identity and Structure

This compound is chemically designated as O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate.[1][2][3] Its structure is characterized by a central phosphorus atom double-bonded to a sulfur atom, and also bonded to two methoxy (B1213986) groups and a 4-bromo-2,5-dichlorophenoxy group.[2]

| Identifier | Value |

| IUPAC Name | O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate[1][2][3] |

| CAS Number | 2104-96-3[1][2] |

| Molecular Formula | C₈H₈BrCl₂O₃PS[2][3][4] |

| Molecular Weight | 366.00 g/mol [1][2][5] |

| Canonical SMILES | COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl[1] |

| InChI Key | NYQDCVLCJXRDSK-UHFFFAOYSA-N[2] |

| Synonyms | Nexion, Brofene, Omexan[5] |

Physicochemical Properties

This compound is a yellow crystalline solid with a faint characteristic odor.[5] It is sparingly soluble in water but soluble in many organic solvents.[2][5]

| Property | Value |

| Melting Point | 53-54 °C[4][5] |

| Boiling Point | 140-142 °C at 0.01 mmHg[4][5] |

| Water Solubility | 40 mg/L at 25 °C[5][6] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) (1090 g/L), dichloromethane (B109758) (1120 g/L), xylene (900 g/L), and methanol (B129727) (100 g/L) at 20 °C. Soluble in carbon tetrachloride, ether, and toluene.[2][5] |

| Vapor Pressure | 1.7 x 10⁻² mPa (1.3 x 10⁻⁴ mmHg) at 20 °C[1][6] |

| LogP (Octanol-Water Partition Coefficient) | 5.21[1][5] |

Toxicological Profile

This compound is a moderately toxic compound if ingested.[1] Its primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[2][5]

| Parameter | Value | Species |

| LD₅₀ (Oral) | 1600-1730 mg/kg[7] | Rat |

| Acceptable Daily Intake (ADI) | 0.04 mg/kg bw/day[1] | Human |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2,5-dichloro-4-bromophenol with O,O-dimethyl phosphorochloridothioate.[8]

Materials:

-

2,5-dichloro-4-bromophenol

-

O,O-dimethyl phosphorochloridothioate

-

An acid-binding agent (e.g., sodium hydroxide)[9]

-

A catalyst (e.g., a tertiary amine)[9]

-

Water (as solvent)[9]

Procedure:

-

In a reaction vessel, dissolve 2,5-dichloro-4-bromophenol in water.

-

Add the catalyst and the acid-binding agent to the solution.

-

Add O,O-dimethyl phosphorochloridothioate to the mixture. The molar ratio of the reactants is typically controlled to optimize the yield.[9]

-

Maintain the reaction temperature between 25-50 °C for approximately 3 hours.[9]

-

After the reaction is complete, cool the mixture to allow for phase separation.[9]

-

The organic layer containing this compound is then separated, washed, and the solvent is removed to yield the final product.

Determination of Acute Oral Toxicity (LD₅₀)

The acute oral toxicity of this compound can be determined using the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[1][10][11][12] The following is a generalized protocol based on these guidelines.

Animals:

-

Healthy, young adult rats of a single sex (typically females) are used.[11]

Procedure:

-

Animals are fasted prior to dosing.[11]

-

The test substance is administered in a single dose by gavage.[11] The initial dose is selected based on a preliminary sighting study.[11]

-

A stepwise procedure is used, with doses of 5, 50, 300, and 2000 mg/kg being typical fixed doses.[11]

-

Subsequent animals are dosed at higher or lower fixed doses depending on the outcome of the previous dose (mortality or survival).

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Body weight is recorded weekly.[11]

-

A gross necropsy is performed on all animals at the end of the study.[11]

-

The LD₅₀ value is then calculated based on the mortality data.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase activity can be quantified using the Ellman's method.[2][13][14][15][16]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) as the substrate[2]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[2]

-

Phosphate (B84403) buffer (pH 8.0)[2]

-

This compound (test inhibitor)

-

96-well microplate and a microplate reader

Procedure:

-

Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer.[2]

-

In a 96-well plate, add phosphate buffer, AChE solution, and DTNB to the wells.[2]

-

Add different concentrations of this compound to the test wells. A solvent control without the inhibitor is also prepared.[2]

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).[2]

-

Initiate the reaction by adding the ATCI substrate to all wells.[2]

-

Immediately measure the absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every minute for 10-15 minutes).[2]

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Analysis of Signaling Pathways (MAPK Pathway)

The effect of this compound on signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway can be investigated using Western blot analysis to detect changes in protein phosphorylation.[4][6][17][18]

Materials:

-

Cell line of interest

-

Cell culture media and reagents

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat them with different concentrations of this compound for various time points.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[4][6]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[18]

-

SDS-PAGE: Denature the protein samples by boiling in sample buffer and then separate them by size using SDS-polyacrylamide gel electrophoresis.[4][6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][17]

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[6][17]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.[4][6]

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[6]

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.[6]

Analytical Methods for this compound Detection

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food, followed by gas chromatography-mass spectrometry (GC-MS).[3][7][19][20][21][22][23][24][25]

QuEChERS Sample Preparation:

-

Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).[19][22]

-

Extraction: Weigh a portion of the homogenized sample into a centrifuge tube, add an organic solvent (typically acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium chloride).[3][19]

-

Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the organic and aqueous layers.[19][22]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the organic supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components.[3][21]

-

Shaking and Centrifugation: Shake and centrifuge the cleanup tube. The resulting supernatant is ready for analysis.

GC-MS Analysis:

-

Injection: Inject an aliquot of the final extract into the GC-MS system.

-

Chromatographic Separation: The components of the sample are separated on a capillary column in the gas chromatograph based on their volatility and interaction with the stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of this compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[2][5] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the nerve impulse.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.

Beyond its primary target, exposure to organophosphates can also affect other signaling pathways, leading to a broader range of cellular effects. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Organophosphates can induce oxidative stress, which in turn can activate MAPK signaling cascades (including ERK, JNK, and p38-MAPK). This can lead to cellular responses such as inflammation and apoptosis.

-

cAMP-related Signaling: Some studies on organophosphates have shown alterations in the expression of genes involved in cyclic AMP (cAMP) signaling pathways.

-

Dopaminergic and Serotonergic Systems: There is evidence that organophosphates can dysregulate neurotransmitter systems other than the cholinergic system, including those involving dopamine (B1211576) and serotonin.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with its toxicological effects and mechanisms of action. The inclusion of detailed experimental protocols for synthesis, toxicity testing, enzyme inhibition assays, signaling pathway analysis, and analytical detection provides a valuable resource for the scientific community. A thorough understanding of these aspects is crucial for the safe handling, risk assessment, and potential development of countermeasures related to this compound and other organophosphate compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. GC/MS/MS Pesticide Residue Analysis | Separation Science [sepscience.com]

- 8. Bromophos synthesis | PDF [slideshare.net]

- 9. CN1101646A - Synthesizing method for propyl-bromo-phopshorous of organic phosphorous insecticide - Google Patents [patents.google.com]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. scribd.com [scribd.com]

- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 15. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nucleus.iaea.org [nucleus.iaea.org]

- 20. hpst.cz [hpst.cz]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of Bromofos and its Variants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bromofos, a broad-spectrum organophosphate insecticide, and its structural variants. The document details the chemical properties, synthesis pathways, and underlying mechanism of action of these compounds. A significant focus is placed on the detailed experimental protocols for the synthesis of this compound and its common ethyl variant, Bromophos-ethyl. Quantitative data, including physicochemical properties and toxicity, are presented in structured tables for comparative analysis. Furthermore, this guide includes visual representations of the core chemical synthesis workflow and the biological signaling pathway of acetylcholinesterase inhibition, rendered using Graphviz to facilitate a deeper understanding of the molecular processes.

Introduction

This compound, chemically known as O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, is an organophosphorus compound that has been utilized as a non-systemic contact and stomach insecticide and acaricide.[1] It is effective against a wide range of sucking and chewing insects in agriculture and vector control.[1] The biological activity of this compound and its variants stems from their ability to inhibit the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in paralysis and death of the target pest.[3]

This guide will delve into the synthetic chemistry of this compound and its primary variant, Bromophos-ethyl. It aims to provide researchers and professionals in drug development and agrochemical science with a detailed understanding of the manufacturing processes and biological interactions of these compounds.

Physicochemical and Toxicological Properties

A comparative summary of the key physicochemical and toxicological properties of this compound and Bromophos-ethyl is presented in Table 1. This data is essential for understanding the behavior, handling, and biological impact of these compounds.

| Property | This compound | Bromophos-ethyl |

| Chemical Name | O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate | O,O-diethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate |

| CAS Number | 2104-96-3 | 4824-78-6 |

| Molecular Formula | C₈H₈BrCl₂O₃PS | C₁₀H₁₂BrCl₂O₃PS |

| Molecular Weight | 366.00 g/mol [1] | 394.05 g/mol [4] |

| Appearance | White crystalline solid[1] | Colorless to pale yellow liquid |

| Melting Point | 53-54 °C | Not Applicable |

| Boiling Point | 140-142 °C at 0.01 mmHg | 122-123 °C at 0.001 mmHg[5] |

| Water Solubility | 40 mg/L at 25 °C[1] | 2 mg/L at 25 °C |

| Log P (Octanol-Water) | 5.2[1] | 6.1[4] |

| Acute Oral LD₅₀ (Rat) | 1600 - 6180 mg/kg[1] | 52 - 170 mg/kg[4] |

Synthesis of this compound and Variants

The synthesis of this compound and its alkyl variants is primarily achieved through a nucleophilic substitution reaction between a halogenated phenol (B47542) and a corresponding O,O-dialkyl thiophosphoryl chloride.

General Synthetic Pathway

The core reaction involves the condensation of 2,5-dichloro-4-bromophenol with an appropriate O,O-dialkyl thiophosphoryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The general scheme for this synthesis is depicted below.

Experimental Protocols

While specific industrial production protocols are proprietary, the following sections provide detailed laboratory-scale procedures for the synthesis of the key precursors and the final this compound products.

The synthesis of the key phenolic intermediate can be achieved through the bromination of 2,5-dichlorophenol.

Materials:

-

2,5-Dichlorophenol

-

Liquid Bromine

-

Anhydrous solvent (e.g., carbon tetrachloride)

-

A suitable base for neutralization (e.g., sodium bicarbonate solution)

Procedure:

-

Dissolve 2,5-dichlorophenol in the anhydrous solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of liquid bromine dropwise with constant stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours.

-

Neutralize the reaction mixture with a base solution to remove any hydrobromic acid formed.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,5-dichloro-4-bromophenol.

-

The product can be further purified by recrystallization or column chromatography.

This precursor is synthesized from phosphorus pentasulfide and methanol (B129727), followed by chlorination.

Materials:

-

Phosphorus pentasulfide (P₂S₅)

-

Anhydrous Methanol

-

Chlorine gas

Procedure:

-

React phosphorus pentasulfide with anhydrous methanol to form O,O-dimethyl dithiophosphoric acid.

-

The resulting dithiophosphoric acid is then chlorinated at a low temperature using chlorine gas to yield O,O-dimethyl thiophosphoryl chloride.

Materials:

-

2,5-dichloro-4-bromophenol

-

O,O-dimethyl thiophosphoryl chloride

-

Anhydrous base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous solvent (e.g., toluene (B28343) or diethyl ether)

Procedure:

-

Dissolve 2,5-dichloro-4-bromophenol and the anhydrous base in the anhydrous solvent in a reaction vessel under a dry atmosphere.

-

Slowly add O,O-dimethyl thiophosphoryl chloride to the solution with stirring.

-

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.[6]

-

After the addition, the reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure completion.

-

The precipitated salt of the base (e.g., triethylamine hydrochloride) is removed by filtration.

-

The filtrate is washed with water and a dilute acid solution to remove any remaining base.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent.

The synthesis of Bromophos-ethyl follows a similar procedure to that of this compound, with the substitution of O,O-diethyl thiophosphoryl chloride.

Materials:

-

2,5-dichloro-4-bromophenol

-

O,O-diethyl thiophosphoryl chloride

-

Anhydrous base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., toluene or diethyl ether)

Procedure:

-

Follow the same procedure as for the synthesis of this compound, substituting O,O-diethyl thiophosphoryl chloride for O,O-dimethyl thiophosphoryl chloride.[6]

-

The reaction is carried out under anhydrous conditions in the presence of a base.[6]

-

Work-up and purification steps are analogous to those for this compound.

Synthesis of Other Variants

The synthetic methodology described can be adapted to produce a variety of this compound analogs by utilizing different O,O-dialkyl thiophosphoryl chlorides. For instance, using O,O-dipropyl thiophosphoryl chloride would yield the corresponding dipropyl variant. The physicochemical and toxicological properties of these variants would be expected to differ based on the nature of the alkyl groups, influencing factors such as lipophilicity and steric hindrance at the active site of acetylcholinesterase.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and its variants is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve signals.

Organophosphates like this compound act as irreversible inhibitors of AChE. The phosphorus atom of the organophosphate is electrophilic and reacts with a serine residue in the active site of the AChE enzyme. This reaction results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.[3]

The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft.[3] This excess acetylcholine continuously stimulates the postsynaptic receptors, leading to a state of constant nerve stimulation. This uncontrolled firing of nerves results in tremors, convulsions, paralysis, and ultimately, the death of the insect.[7]

Conclusion

This technical guide has provided a detailed examination of the synthesis of this compound and its variants, with a focus on the underlying chemical principles and practical laboratory procedures. The comparative data on the physicochemical and toxicological properties of this compound and Bromophos-ethyl highlight the impact of structural modifications on the compound's characteristics. The elucidation of the synthetic pathways and the mechanism of acetylcholinesterase inhibition offers valuable insights for researchers in the fields of agrochemical development and neurotoxicology. The provided experimental protocols serve as a foundational resource for the laboratory-scale synthesis of these important organophosphate compounds. Further research into novel variants could lead to the development of more selective and environmentally benign insecticides.

References

- 1. Bromophos | C8H8BrCl2O3PS | CID 16422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differential in vivo inhibition of the foetal and maternal brain acetylcholinesterase by bromophos in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bromophos-ethyl | C10H12BrCl2O3PS | CID 20965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 226. Bromophos-ethyl (WHO Pesticide Residues Series 2) [inchem.org]

- 6. Bromophos-ethyl (Ref: SHG-2225) [sitem.herts.ac.uk]

- 7. Acute poisoning with bromofosmethyl (bromophos) - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromofos and Acetylcholinesterase: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofos is an organophosphate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This in-depth technical guide elucidates the core mechanism of action of this compound on acetylcholinesterase, presenting available quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Irreversible Inhibition

The primary target of this compound is the enzyme acetylcholinesterase, which is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. This compound, like other organophosphates, acts as an irreversible inhibitor of AChE.

The mechanism of inhibition involves the phosphorylation of a highly reactive serine residue within the active site of the acetylcholinesterase enzyme. This process can be broken down into the following key steps:

-

Formation of a Reversible Complex: Initially, the this compound molecule binds to the active site of AChE, forming a reversible Michaelis-Menten-like complex.

-

Phosphorylation of the Active Site: The phosphorus atom of this compound is then subjected to a nucleophilic attack by the hydroxyl group of the serine residue in the AChE active site. This results in the formation of a stable, covalent phosphoserine bond.

-

Irreversible Inhibition: The resulting phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering the enzyme non-functional. This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in the characteristic signs of organophosphate poisoning.

Quantitative Data on this compound Inhibition of Acetylcholinesterase

Table 1: In Vitro Inhibition of Cholinesterase by this compound in Rats [1]

| Tissue | IC50 (µM) |

| Maternal Serum | 119.12 |

| Maternal Brain | 115.17 |

| Fetal Brain | 112.14 |

Table 2: In Vivo Inhibition of Cholinesterase by this compound in Rats [1]

| Tissue | ID50 (mg/kg body weight) |

| Maternal Serum | 2.02 |

| Maternal Brain | 205.0 |

| Fetal Brain | 952.92 |

These data indicate that while the different cholinesterases are equisensitive to this compound in vitro, there are significant differences in their in vivo sensitivity.[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by this compound.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and its inhibition.

Principle: The assay measures the product of the enzymatic reaction, thiocholine (B1204863), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a fresh solution of ATCI in deionized water.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO), ensuring the final solvent concentration in the assay does not significantly affect enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for this compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiation of Reaction: Add ATCI to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for the Ellman's Assay.

Histochemical Localization of Acetylcholinesterase Activity (Koelle-Friedenwald Method)

This method allows for the visualization of AChE activity in tissue sections.

Principle: The enzyme hydrolyzes acetylthiocholine, and the liberated thiocholine is precipitated as a copper salt (copper thiocholine). This is then converted to a visible brown deposit of copper sulfide (B99878) upon treatment with ammonium (B1175870) sulfide.

Materials:

-

Frozen tissue sections

-

10% neutral formalin (for fixation)

-

Incubation medium containing:

-

Acetylthiocholine iodide

-

Copper sulfate

-

Glycine

-

-

Ammonium sulfide solution

-

Microscope slides and coverslips

-

Microscope

Procedure (Modified): [2]

-

Tissue Preparation:

-

Incubation:

-

Incubate the floating sections in the freshly prepared incubation medium at a controlled pH (e.g., pH 5.0-6.0) and temperature. The incubation time will vary depending on the tissue and enzyme activity.

-

-

Visualization:

-

After incubation, rinse the sections thoroughly in distilled water.

-

Immerse the sections in a dilute solution of ammonium sulfide to convert the copper thiocholine precipitate to brown copper sulfide.

-

-

Mounting and Observation:

-

Wash the sections again in distilled water.

-

Mount the stained sections on microscope slides, dehydrate, clear, and coverslip.

-

Observe the localization of AChE activity under a light microscope.

-

Caption: Workflow for the Koelle-Friedenwald Histochemical Method.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the enzyme's active site serine. This leads to an accumulation of acetylcholine and subsequent neurotoxicity. While specific kinetic constants for this compound are not widely reported, its inhibitory capacity has been quantified through IC50 and ID50 values. The experimental protocols provided in this guide, namely the Ellman's assay and the Koelle-Friedenwald method, are standard techniques for characterizing the interaction of this compound and other organophosphates with acetylcholinesterase. Further research to determine the specific kinetic parameters (Ki, kp, ka) of this compound would provide a more complete understanding of its inhibitory profile.

References

An In-depth Technical Guide to Bromofos (CAS Number: 2104-96-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organophosphate insecticide Bromofos (CAS No: 2104-96-3). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicological studies. This document covers the physicochemical properties, toxicological profile, mechanism of action, and relevant experimental protocols associated with this compound. All quantitative data is presented in structured tables for ease of comparison. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

This compound, with the chemical name O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate, is a crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and environmental fate modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrCl₂O₃PS | [1] |

| Molecular Weight | 366.00 g/mol | [1] |

| Appearance | White to yellowish crystalline solid | [1] |

| Melting Point | 53-54 °C | [1] |

| Boiling Point | 140-142 °C at 0.01 mmHg | [1] |

| Vapor Pressure | 1.3 x 10⁻⁴ mmHg at 20 °C | [2] |

| Water Solubility | 40 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in toluene, carbon tetrachloride, and diethyl ether. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 5.21 | [1] |

Toxicological Profile

This compound is a broad-spectrum insecticide and acaricide that exhibits moderate toxicity to mammals.[3] Its toxicity is primarily attributed to its action as a cholinesterase inhibitor.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The median lethal dose (LD50) and lethal concentration (LC50) values are presented in the table below.

| Species | Route of Administration | LD50 Value | Reference(s) |

| Rat (male) | Oral | 1600 mg/kg | [4] |

| Rat (female) | Oral | 1730 mg/kg | [5] |

| Rat | Oral | 3750-6180 mg/kg | [4] |

| Rabbit | Dermal | >2000 mg/kg | [6] |

| Quail | Oral | 200 mg/kg | [7] |

Chronic Toxicity

Long-term exposure to this compound has been associated with various health effects. In a 100-day feeding study with rats, observed effects included slowed growth rates and minor degenerative damage to the kidneys and liver.[1] Another long-term study in rats did not show any tumorigenic effects, although the survival rate at the end of the study was low.[2] The no-observed-adverse-effect level (NOAEL) for cholinesterase inhibition in a 100-day study in rats was determined to be 0.63 mg/kg body weight/day.[2]

Mechanism of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1] Like other organophosphates, this compound phosphorylates the serine hydroxyl group in the active site of AChE. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. The in vitro IC50 values for AChE inhibition by this compound in maternal rat serum, brain, and fetal brain have been reported as 119.12 µM, 115.17 µM, and 112.14 µM, respectively.[8]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Organophosphate compounds, including this compound, have been shown to induce oxidative stress, which can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] This can lead to various cellular responses, including inflammation and apoptosis. The activation of specific MAPKs, such as p38, JNK, and ERK, can vary depending on the cell type and the specific organophosphate compound.

Experimental Protocols

Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

4.1.1. Sample Preparation (QuEChERS)

-

Homogenization: Homogenize 10 g of the soil sample. For dry samples, add an appropriate amount of water for hydration.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for GC-MS analysis.

4.1.2. GC-MS/MS Analysis

-

Gas Chromatograph (GC):

-

Column: Use a suitable capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., HP-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 70°C), ramp to a final temperature (e.g., 300°C) at a controlled rate.

-

Injector: Splitless mode at a temperature of, for example, 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

Ions to Monitor (SIM mode for this compound): m/z 366 (molecular ion), 331, 125.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity and to screen for AChE inhibitors.[10]

4.2.1. Reagents and Materials

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) solutions at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

4.2.2. Assay Procedure

-

Prepare Reagent Solutions:

-

Prepare a working solution of DTNB in phosphate buffer.

-

Prepare a working solution of ATCI in phosphate buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.

-

-

Assay Setup (in a 96-well plate):

-

Add phosphate buffer to each well.

-

Add the DTNB solution to each well.

-

Add the this compound solution (or solvent for control) to the respective wells.

-

Add the AChE solution to all wells except the blank.

-

-

Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental chemical and physical characteristics, a summary of its toxicological effects, its primary mechanism of action as an acetylcholinesterase inhibitor, and its influence on cellular signaling pathways. The inclusion of detailed experimental protocols for its analysis and for assessing its biological activity offers a practical resource for researchers. The structured presentation of quantitative data and the visual representation of complex biological processes aim to facilitate a comprehensive understanding of this compound for scientific and developmental applications.

References

- 1. Bromophos | C8H8BrCl2O3PS | CID 16422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 225. Bromophos (WHO Pesticide Residues Series 2) [inchem.org]

- 3. Bromophos [sitem.herts.ac.uk]

- 4. Bromophos | C8H8BrCl2O3PS | CID 16422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Differential in vivo inhibition of the foetal and maternal brain acetylcholinesterase by bromophos in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Bromofos

This technical guide provides a comprehensive overview of the organophosphate insecticide Bromofos, intended for researchers, scientists, and drug development professionals. It covers the chemical and physical properties, mechanism of action, metabolic pathways, and toxicological data of this compound.

Chemical and Physical Properties

This compound, with the chemical name O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1][2] It is effective by contact and stomach action against a wide range of chewing and sucking insects.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4-bromo-2,5-dichlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane[4] |

| CAS Number | 2104-96-3[4] |

| Molecular Formula | C8H8BrCl2O3PS[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 366.00 g/mol [2][4] |

| Appearance | White or yellow crystals[2][3][5] |

| Melting Point | 53-54°C[2][3] |

| Boiling Point | 140-142°C at 0.01 mmHg[2][3] |

| Vapor Pressure | 1.3 x 10-4 mmHg at 20°C[2][3] |

| Water Solubility | 40 mg/L at 25°C[2][4] |

| Solubility in Organic Solvents | Soluble in carbon tetrachloride, diethyl ether, and toluene.[2][3][4] |

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphorus pesticides, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[4][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts.

The inhibition of AChE by this compound is not direct. This compound is metabolically activated to its oxygen analog, bromoxon, which is a potent inhibitor of AChE.[3] Bromoxon phosphorylates the serine hydroxyl group in the active site of AChE, leading to an accumulation of acetylcholine at the neuromuscular junctions and cholinergic synapses in the central and peripheral nervous systems.[6][7] This results in overstimulation of cholinergic receptors, causing the toxic effects associated with organophosphate poisoning.[4]

References

- 1. Bromophos [sitem.herts.ac.uk]

- 2. Bromophos [drugfuture.com]

- 3. 225. Bromophos (WHO Pesticide Residues Series 2) [inchem.org]

- 4. Bromophos | C8H8BrCl2O3PS | CID 16422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 2104-96-3 | >98% [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. google.com [google.com]

Unveiling the Solubility Profile of Bromofos in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active compounds is paramount. This in-depth technical guide focuses on the solubility of Bromofos, an organophosphate insecticide, in a range of common organic solvents. Precise solubility data is critical for a multitude of applications, including formulation development, toxicological studies, and environmental fate assessment.

Quantitative Solubility of this compound

This compound exhibits a wide range of solubility in organic solvents, a characteristic largely dictated by the polarity of the solvent and the specific molecular interactions at play. The following table summarizes the available quantitative data for the solubility of this compound in various organic solvents at a standard temperature of 20°C, unless otherwise specified.

| Organic Solvent | Solubility (g/L) | Temperature (°C) |

| Dichloromethane | 1120 | 20 |

| Acetone | 1090 | 20 |

| Xylene | 900 | 20 |

| Methanol | 100 | 20 |

| Carbon Tetrachloride | Soluble | Not specified |

| Diethyl Ether | Soluble | Not specified |

| Toluene | Soluble | Not specified |

Note: "Soluble" indicates that while quantitative data is not specified in the available literature, the compound is known to dissolve readily in the solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The determination of a compound's solubility in a specific solvent is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and robust technique for establishing the thermodynamic equilibrium solubility of a substance. While a specific protocol for this compound was not detailed in the reviewed literature, the following is a generalized, detailed methodology based on established OECD guidelines for the testing of chemicals.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade)

-

Glass flasks with airtight stoppers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a glass flask. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

-

Equilibration: The flask is sealed to prevent solvent evaporation and placed in a thermostatically controlled shaker set to the desired temperature (e.g., 20°C). The mixture is agitated for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, the flask is removed from the shaker and allowed to stand, permitting the excess solid to settle. To ensure complete separation of the solid and liquid phases, the solution is then centrifuged at a controlled temperature.

-

Sample Collection: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The syringe is then fitted with a chemically inert filter, and the solution is filtered to remove any remaining undissolved microparticles.

-

Quantification: The concentration of this compound in the filtered, saturated solution is determined using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of this compound of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is expressed as the mass of this compound per unit volume of the solvent (e.g., g/L or mg/mL) at the specified temperature.

Visualizing Key Pathways and Workflows

To further elucidate the context in which this compound solubility is a critical parameter, the following diagrams, generated using the DOT language, illustrate a key biological pathway affected by this compound and a standard analytical workflow for its detection.

The above diagram illustrates the mechanism of action of this compound as an acetylcholinesterase inhibitor. In a normal cholinergic synapse, acetylcholine is released, binds to its receptor to transmit a nerve impulse, and is then broken down by acetylcholinesterase. This compound irreversibly binds to and inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse and resulting in overstimulation of the nerve.

This diagram outlines the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, a common and efficient workflow for the extraction and cleanup of pesticide residues, such as this compound, from various sample matrices prior to instrumental analysis. The solubility of this compound in the extraction solvent is a critical factor for the efficiency of this process.

An In-depth Technical Guide to Bromofos Degradation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofos, an organothiophosphate insecticide, has been utilized in agriculture and public health for the control of a wide range of pests. Understanding its environmental fate and metabolic pathways is crucial for assessing its toxicological risk, developing effective bioremediation strategies, and informing drug development processes where analogous metabolic routes may be relevant. This technical guide provides a comprehensive overview of the degradation and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Data Presentation

This compound Degradation in Various Soil Types

The persistence of this compound in the environment is significantly influenced by soil composition. The following table summarizes the degradation of this compound and the formation of its metabolite, 2,5-dichloro-4-bromophenol, in high moorland, sandy, and clay soils over a 26-week period. Degradation is notably more rapid in sandy and clay soils compared to the organic-rich high moorland soil.[1]

| Soil Type | Time (weeks) | This compound (ppm) | 2,5-dichloro-4-bromophenol (ppm) |

| High Moorland | 0 | 13.10 | 0.30 |

| 1 | 9.00 | 0.26 | |

| 3 | 8.18 | 1.14 | |

| 6 | 6.95 | 0.57 | |

| 9 | 2.15 | 1.72 | |

| 13 | 0.75 | 0.53 | |

| 26 | 0.58 | 0.93 | |

| Sandy Soil | 0 | 1.43 | 0.65 |

| 1 | 0.64 | 0.53 | |

| 3 | 0.20 | 0.20 | |

| 6 | 0.13 | 0.10 | |

| 9 | <0.02 | 0.10 | |

| 13 | <0.02 | 0.10 | |

| 26 | <0.02 | 0.10 | |

| Clay Soil | 0 | 1.54 | 0.59 |

| 1 | 0.81 | 0.29 | |

| 3 | 0.20 | 0.21 | |

| 6 | 0.09 | <0.10 | |

| 9 | <0.02 | <0.10 | |

| 13 | <0.02 | <0.10 | |

| 26 | <0.02 | <0.10 |

Excretion and Metabolism of this compound in Rats

Following oral administration, this compound is rapidly absorbed, metabolized, and excreted. The biological half-life of this compound in rats is approximately 14 hours.[1] The primary routes of excretion are via urine and feces. The table below summarizes the excretion of radiolabeled this compound in rats.

| Radiolabel | Route | % Excreted (24 hours) | % Excreted (96 hours) |

| ³H-bromofos | Urine | ~96% | - |

| Feces | ~1% | ~2% | |

| ³²P-bromofos | Urine | 63% | - |

| Feces | 16% | - |

The major metabolites identified in the urine of rats administered ³²P-bromofos include phosphate, dimethylthionophosphate, monodesmethyl-bromophos, and 2,5-dichloro-4-bromophenol.[1]

Experimental Protocols

Analysis of this compound Residues in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of this compound residues from soil samples.

1.1. Sample Preparation and Extraction:

-

Collect representative soil samples and air-dry them to a constant weight.

-

Sieve the soil through a 2 mm mesh to remove large debris.

-

Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile (B52724) to the tube.

-

Shake the mixture vigorously for 1 hour on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Carefully transfer the supernatant (acetonitrile extract) to a clean tube.

-

Add 5 g of anhydrous sodium sulfate (B86663) to the extract to remove any residual water and vortex briefly.

-

Take a 10 mL aliquot of the dried extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

1.2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 25°C/min to 150°C, hold for 0 minutes.

-

Ramp: 3°C/min to 200°C, hold for 0 minutes.

-

Ramp: 8°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 366, 334, 125). Full scan mode can be used for qualitative confirmation.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

1.3. Quantification:

-

Prepare a series of calibration standards of this compound in the reconstitution solvent.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the concentration of this compound in the soil samples by comparing their peak areas to the calibration curve.

Analysis of this compound Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the determination of this compound metabolites in urine samples.

2.1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Take a 1 mL aliquot of the supernatant and add 5 µL of a β-glucuronidase/arylsulfatase solution to hydrolyze conjugated metabolites.

-

Incubate the sample at 37°C for 16 hours.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration:

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the metabolites with an appropriate organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2.2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the acidic metabolites.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for each metabolite, monitoring the transition from the precursor ion to a specific product ion.

-

Example Transitions:

-

Desmethyl-bromophos: Precursor ion -> Product ion

-

2,5-dichloro-4-bromophenol: Precursor ion -> Product ion

-

-

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

-

2.3. Quantification:

-

Prepare calibration standards of the target this compound metabolites in a blank urine matrix that has undergone the same sample preparation procedure.

-

Construct a calibration curve for each metabolite.

-

Quantify the concentration of metabolites in the urine samples by comparing their peak areas to the respective calibration curves.

Mandatory Visualization

This compound Degradation and Metabolism Pathway

Acetylcholinesterase Inhibition Signaling Pathway

Experimental Workflow for Soil Analysis

Experimental Workflow for Urine Analysis

References

Toxicological profile of Bromofos and its metabolites

An In-depth Technical Guide on the Toxicological Profile of Bromofos and its Metabolites

Introduction

This compound, chemically known as O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, is a broad-spectrum, non-systemic organophosphate insecticide and acaricide.[1][2] It functions as a contact and stomach poison, effective against a wide range of chewing and sucking pests on crops and stored grains.[1][3] As with many organophosphorus compounds, its primary mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2][4] Though once widely used, this compound is now considered obsolete in many regions due to its toxicological properties and environmental impact.[1] This guide provides a comprehensive technical overview of the toxicological profile of this compound and its principal metabolites for researchers, scientists, and drug development professionals.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5] this compound itself is a weak inhibitor; it first undergoes metabolic bioactivation to its oxygen analog, bromoxon.[3] This process, known as oxidative desulfuration, is mediated by cytochrome P450 enzymes in the liver.[2][4]

Bromoxon is a potent, irreversible inhibitor of AChE.[3] It phosphorylates a serine residue at the active site of the enzyme, rendering it inactive. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.[4][6] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems.[4][5] This cholinergic crisis manifests as a range of neurotoxic symptoms, and in severe cases, can lead to respiratory failure and death.[4][7]

References

- 1. Bromophos [sitem.herts.ac.uk]

- 2. Bromophos | C8H8BrCl2O3PS | CID 16422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 225. Bromophos (WHO Pesticide Residues Series 2) [inchem.org]

- 4. Buy this compound | 2104-96-3 | >98% [smolecule.com]

- 5. neptjournal.com [neptjournal.com]

- 6. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Environmental Fate of Bromofos: A Technical Guide

An In-depth Examination of the Persistence, Degradation, and Mobility of the Organophosphate Insecticide Bromofos in Soil and Water Systems.

This technical guide provides a comprehensive overview of the environmental fate of this compound, an organophosphate insecticide. The document is intended for researchers, scientists, and environmental professionals engaged in the study of pesticide environmental behavior and risk assessment. It details the chemical and physical properties of this compound, its degradation pathways in soil and water, its mobility characteristics, and the analytical methodologies used for its detection and quantification.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely governed by its inherent physicochemical properties. This compound (O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate) is a white crystalline solid.[1] Key properties influencing its environmental fate are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 366.0 g/mol | [1] |

| Water Solubility | 40 mg/L at 25 °C | [1] |

| Vapor Pressure | 1.3 x 10⁻⁴ mm Hg at 20 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.2 | [1] |

| Estimated Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 16,000 | [1] |

Environmental Fate in Soil

The soil compartment is a primary recipient of this compound through direct application or drift. Its fate in soil is determined by a combination of degradation and mobility processes.

Persistence and Degradation in Soil

This compound is not generally considered to be highly persistent in soil.[2] Its degradation is a result of both abiotic and biotic processes. The half-life of this compound in soil can vary significantly depending on environmental conditions.

Table 1: Half-life of this compound in Soil

| Condition | Half-life (days) | Reference |

| Soil (unspecified) | 88.5 (biodegradation) | [1] |

| Soil (illuminated, >290 nm) | 48.3 | [1] |

| Soil (non-illuminated control) | 80 | [1] |

Microbial degradation is a significant pathway for the dissipation of this compound in soil. Soil microorganisms can utilize this compound as a source of carbon and phosphorus, leading to its breakdown. The rate of microbial degradation is influenced by factors such as soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[3]

Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the breakdown of this compound in soil, although to a lesser extent compared to microbial degradation.[1]

Mobility in Soil

The mobility of this compound in soil is limited due to its high affinity for soil organic matter. The high estimated soil organic carbon-water partitioning coefficient (Koc) of 16,000 indicates that this compound is expected to be immobile in soil.[1][4] This strong adsorption to soil particles reduces the potential for leaching into groundwater.[4]

Table 2: Soil Adsorption Coefficients for this compound

| Coefficient | Value | Interpretation | Reference |

| Koc | 16,000 (estimated) | Immobile | [1] |

Environmental Fate in Water

This compound can enter aquatic systems through surface runoff, leaching, and spray drift. Its fate in water is primarily governed by hydrolysis and photolysis.

Persistence and Degradation in Water

The persistence of this compound in water is highly dependent on the pH and the presence of sunlight.

Table 3: Half-life of this compound in Water

| Condition | pH | Half-life (days) | Reference |

| Hydrolysis | 5 | 167.5 | [1] |

| Hydrolysis | 7 | 54.82 | [1] |

| Hydrolysis | 9 | 1.61 | [1] |

| Rainwater (illuminated, >290 nm) | - | 1.5 | [1] |

| Rainwater (non-illuminated control) | - | 5.8 | [1] |

| Seawater (exposed to sunlight) | - | 2 | [1] |

| Seawater (in absence of light) | - | 23 | [1] |

Hydrolysis is a major degradation pathway for this compound in water, particularly under alkaline conditions.[1] The ester linkages in the this compound molecule are susceptible to cleavage by water, leading to the formation of less toxic metabolites.

Photodegradation, or the breakdown of a chemical by light, is another important process for this compound in sunlit surface waters.[1] The absorption of light energy can lead to the cleavage of chemical bonds and the transformation of the parent compound.[5]

Major Metabolites

The degradation of this compound in soil and water results in the formation of several metabolites. The primary metabolites identified are:

-

Bromoxon: The oxygen analog of this compound, which is formed through oxidative processes.[2]

-

Desmethyl-bromophos: Formed by the removal of a methyl group from the phosphate (B84403) ester.[2]

-

4-bromo-2,5-dichlorophenol: A phenolic breakdown product resulting from the cleavage of the phosphate ester bond.[1][2]

Experimental Protocols